7-Chloro-2,2,4,8-tetramethyl-1H-quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline, can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which offers a greener and more sustainable process . Another method includes the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .
Industrial Production Methods
Industrial production of quinoline derivatives often employs cost-effective and environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be highly efficient . These methods are operationally simple and can serve as alternatives to traditional protocols.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinolines. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of certain enzymes and proteins, thereby affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
- 7-Chloro-4-aminoquinoline
- 2,2,4,8-Tetramethyl-1H-quinoline
Uniqueness
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where specific structural features are crucial for biological activity.
Properties
IUPAC Name |
7-chloro-2,2,4,8-tetramethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIGFLCKFTNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2C)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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